N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-28-11-10-25-20(27)19-18(15-4-2-3-5-16(15)29-19)24-21(25)30-12-17(26)23-14-8-6-13(22)7-9-14/h2-9H,10-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTHDPKVJWYRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A 4-chlorophenyl moiety.
- A benzofuro[3,2-d]pyrimidin core with a thioacetamide functional group.
- An alkyl chain (methoxyethyl) that may influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of cancer cell proliferation and modulation of kinase pathways.
Anticancer Properties
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor. In studies involving glioblastoma cells, it demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is crucial in oncogenic signaling pathways associated with glioma malignancy .
- Cell Viability Assays : In vitro studies have shown that the compound inhibits the growth of various glioma cell lines while displaying reduced toxicity towards non-cancerous cells. For instance, it effectively inhibited the formation of 3D neurospheres derived from patient samples, indicating its potential for targeting cancer stem cells .
The primary mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival:
- AKT Signaling Pathway : Aberrant activation of AKT is common in gliomas. The compound's ability to inhibit AKT2 suggests it may interfere with this pathway, leading to reduced tumor cell viability and proliferation .
Case Studies and Research Findings
Research has focused on various aspects of this compound's biological activity:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of glioblastoma cell lines with an EC50 value indicating potent anticancer activity. |
| Study 2 | Showed low cytotoxicity towards non-cancerous cells even at high concentrations, suggesting a favorable therapeutic index. |
| Study 3 | Identified the compound as a selective inhibitor of AKT2/PKBβ among 139 kinases tested, correlating with its anticancer efficacy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
